molecular formula C24H26N2O4S B11621605 2-[N-(4-Methylphenyl)4-methoxybenzenesulfonamido]-N-[(4-methylphenyl)methyl]acetamide

2-[N-(4-Methylphenyl)4-methoxybenzenesulfonamido]-N-[(4-methylphenyl)methyl]acetamide

Cat. No.: B11621605
M. Wt: 438.5 g/mol
InChI Key: JKFFMAMECOMOPF-UHFFFAOYSA-N
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Description

2-[N-(4-Methylphenyl)4-methoxybenzenesulfonamido]-N-[(4-methylphenyl)methyl]acetamide is a complex organic compound with a molecular formula of C17H19NO2

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[N-(4-Methylphenyl)4-methoxybenzenesulfonamido]-N-[(4-methylphenyl)methyl]acetamide typically involves multiple steps, including the formation of intermediate compounds. One common synthetic route involves the reaction of 4-methoxybenzenesulfonyl chloride with 4-methylphenylamine to form an intermediate sulfonamide. This intermediate is then reacted with N-[(4-methylphenyl)methyl]acetamide under specific conditions to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reaction .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the synthesis process. Quality control measures, such as chromatography and spectroscopy, are employed to monitor the purity and composition of the final product .

Chemical Reactions Analysis

Types of Reactions

2-[N-(4-Methylphenyl)4-methoxybenzenesulfonamido]-N-[(4-methylphenyl)methyl]acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous or alcoholic medium.

Major Products Formed

Scientific Research Applications

2-[N-(4-Methylphenyl)4-methoxybenzenesulfonamido]-N-[(4-methylphenyl)methyl]acetamide has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-[N-(4-Methylphenyl)4-methoxybenzenesulfonamido]-N-[(4-methylphenyl)methyl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby altering the enzyme’s conformation and function. Additionally, it may interact with cellular receptors, modulating signal transduction pathways and influencing cellular responses .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[N-(4-Methylphenyl)4-methoxybenzenesulfonamido]-N-[(4-methylphenyl)methyl]acetamide is unique due to its combination of functional groups, which confer distinct chemical reactivity and potential biological activity. The presence of both sulfonamido and methoxy groups enhances its solubility and interaction with biological targets, making it a versatile compound for various applications .

Properties

Molecular Formula

C24H26N2O4S

Molecular Weight

438.5 g/mol

IUPAC Name

2-(N-(4-methoxyphenyl)sulfonyl-4-methylanilino)-N-[(4-methylphenyl)methyl]acetamide

InChI

InChI=1S/C24H26N2O4S/c1-18-4-8-20(9-5-18)16-25-24(27)17-26(21-10-6-19(2)7-11-21)31(28,29)23-14-12-22(30-3)13-15-23/h4-15H,16-17H2,1-3H3,(H,25,27)

InChI Key

JKFFMAMECOMOPF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)CNC(=O)CN(C2=CC=C(C=C2)C)S(=O)(=O)C3=CC=C(C=C3)OC

Origin of Product

United States

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